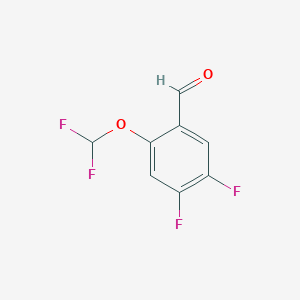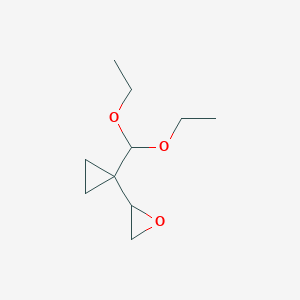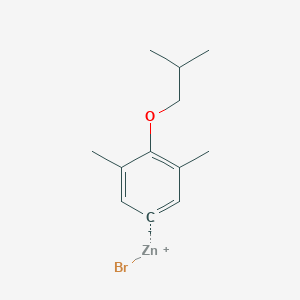
(4-i-Butyloxy-3,5-dimethylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and stability in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by the use of a catalyst or an activator to enhance the reactivity of zinc. The general reaction can be represented as follows:
ArBr+Zn→ArZnBr
where ArBr represents the aryl bromide and ArZnBr represents the organozinc compound.
Industrial Production Methods
On an industrial scale, the production of (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its aryl group to other metals, such as palladium or nickel, which are commonly used in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in an inert atmosphere to prevent oxidation.
Transmetalation: Palladium or nickel catalysts are often used, along with ligands to stabilize the metal center and enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific electrophile or metal catalyst used. For example, in a cross-coupling reaction with an alkyl halide, the product would be a new aryl-alkyl compound.
Scientific Research Applications
Chemistry
In chemistry, (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology and Medicine
While direct applications in biology and medicine are less common, the compound can be used in the synthesis of biologically active molecules. For example, it can be employed in the preparation of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry
In the industrial sector, (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide is used in the production of fine chemicals and specialty materials. Its reactivity and selectivity make it a valuable reagent in the manufacture of high-value products.
Mechanism of Action
The mechanism by which (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or transmetalation. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
Comparison
Compared to (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide and (2,4-diiso-butyloxyphenyl)zinc bromide, (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide may exhibit different reactivity and selectivity due to the presence of the iso-butyloxy group. This structural difference can influence the compound’s behavior in chemical reactions, making it more suitable for certain applications.
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-9(2)8-13-12-10(3)6-5-7-11(12)4;;/h6-7,9H,8H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
FBCZSZHNUSJRNL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)OCC(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)

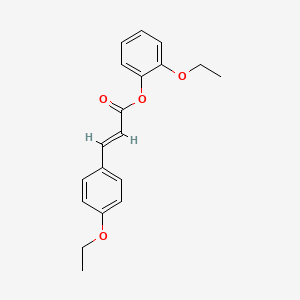
![2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid](/img/structure/B14872130.png)
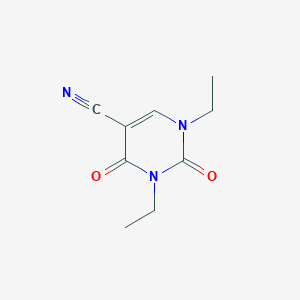
![1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B14872139.png)
![N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14872149.png)
